molecular formula C10H9BrF2N4OS B280451 N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Cat. No. B280451
M. Wt: 351.17 g/mol
InChI Key: HGTRARQCNQYKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, also known as BPTES, is a small molecule inhibitor of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been found to have potential therapeutic applications in cancer treatment, as well as in other diseases that involve altered glutamine metabolism.

Mechanism of Action

N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide exerts its inhibitory effect on glutaminase by binding to its active site and blocking the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and NADPH, which are essential for cancer cell proliferation. N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has also been found to induce endoplasmic reticulum stress and activate the unfolded protein response, which further contributes to cancer cell death.
Biochemical and Physiological Effects:
N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been found to have both biochemical and physiological effects. Biochemically, N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide inhibits the activity of glutaminase and decreases the production of ATP and NADPH. Physiologically, N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide induces apoptosis in cancer cells and has been shown to decrease tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide is its specificity for glutaminase, which makes it a useful tool for studying the role of glutamine metabolism in cancer and other diseases. However, one of the limitations of N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide is its poor solubility in water, which can make it difficult to use in some experiments. In addition, N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been found to have off-target effects on other enzymes, such as asparagine synthetase, which can complicate its use in some experiments.

Future Directions

For the study of N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide include the development of more potent and selective inhibitors, the identification of biomarkers, and the combination with other cancer drugs.

Synthesis Methods

The synthesis method of N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide involves a multi-step process that begins with the reaction of 2-amino-4-bromo-thiazole with ethyl 2-bromoacetate to form ethyl 2-(5-bromo-1,3-thiazol-2-yl)acetate. This intermediate is then treated with sodium hydride and 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid to form N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has been shown to decrease cell proliferation and induce apoptosis in cancer cells. N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has also been found to enhance the efficacy of other cancer drugs, such as doxorubicin and cisplatin.
In addition to cancer, N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide has also been studied in other diseases that involve altered glutamine metabolism, such as epilepsy, neurodegenerative diseases, and metabolic disorders.

properties

Molecular Formula

C10H9BrF2N4OS

Molecular Weight

351.17 g/mol

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide

InChI

InChI=1S/C10H9BrF2N4OS/c1-5-2-6(9(12)13)16-17(5)4-8(18)15-10-14-3-7(11)19-10/h2-3,9H,4H2,1H3,(H,14,15,18)

InChI Key

HGTRARQCNQYKHY-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NC2=NC=C(S2)Br)C(F)F

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=NC=C(S2)Br)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.